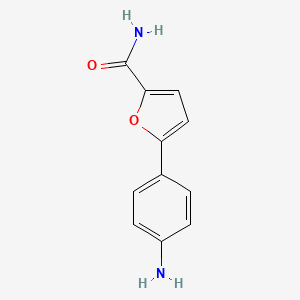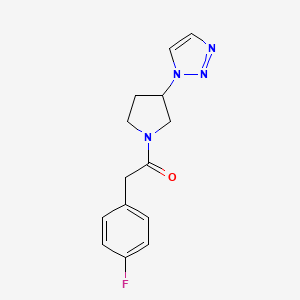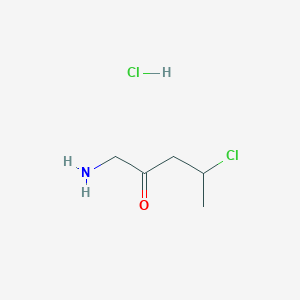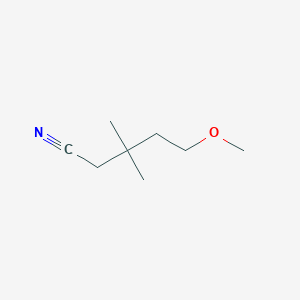![molecular formula C22H24N2O4S B2863794 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-61-8](/img/structure/B2863794.png)
1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a pyrrolopyrazine core structure, which is a bicyclic system containing a pyrrole ring fused with a pyrazine ring . The molecule also contains a tosyl group (a sulfonyl group bonded to a toluene), and a 3,4-dimethoxyphenyl group (a phenyl ring with two methoxy groups at the 3 and 4 positions) .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, pyrrolopyrazine derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Scientific Research Applications
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
A series of compounds, including tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, were synthesized and tested for their ability to relax K+-depolarized aortic smooth muscle and antihypertensive activity. The study found that while some compounds demonstrated significant relaxant activity on aortic smooth muscle, their hypotensive effects varied, indicating a complex relationship between these activities (Abou-Gharbia et al., 1984).
Photophysical and Electrochemical Properties
Research on 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines revealed their significant photophysical properties and electrochemical behavior. These compounds exhibit strong UV-Visible absorption bands and fluorescence emission, suggesting their potential in optical and electronic applications (Golla et al., 2020).
Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives
A study developed new series of compounds, including pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety, showcasing their antimicrobial and anti-inflammatory activities. These findings highlight the therapeutic potential of these novel compounds (Kendre et al., 2015).
Electrochromic Materials
The synthesis and characterization of electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as an acceptor unit and thiophene derivatives as donor units were studied. These materials exhibit significant electrochromic properties, useful for NIR electrochromic devices (Zhao et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Another study synthesized and evaluated various novel dihydropyrimidines and their pyrazole derivatives for antimicrobial and anti-inflammatory activities, demonstrating moderate to potent efficacy across different assays. This suggests their potential use in treating infections and inflammation (Ramesh & Bhalgat, 2011).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-16-6-9-18(10-7-16)29(25,26)24-14-13-23-12-4-5-19(23)22(24)17-8-11-20(27-2)21(15-17)28-3/h4-12,15,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEATIRMHJDQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)



![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)
![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)



